Tolyltriazole

Structure

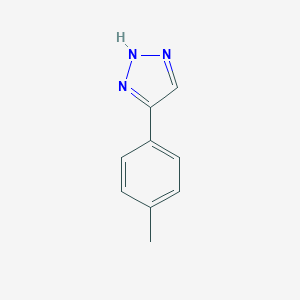

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Beschreibung

Historical Context of Triazole Compounds in Industrial and Scientific Applications

The scientific journey of triazoles, the class of compounds to which tolyltriazole belongs, began in the late 19th century. The term "triazole" was first proposed by Bladin in 1885 to describe a five-membered heterocyclic aromatic ring containing three nitrogen atoms. nih.govijpsjournal.com These compounds exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. nih.govmdpi.com

Historically, the unique structural characteristics of the triazole ring, particularly the presence of three nitrogen atoms, have made these compounds a focal point in various scientific disciplines. nih.gov Their ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, underpins their wide-ranging functionality. frontiersin.org Early research paved the way for their application in diverse fields. In industry, they found use as photographic antifogging agents, dyestuffs, and photostabilizers. irjet.net One of the most significant industrial applications to emerge was their use as corrosion inhibitors for metals like copper, steel, and aluminum. irjet.netresearchgate.net Simultaneously, in the realm of medicinal and agricultural chemistry, triazole derivatives were investigated and developed for their potent biological activities, leading to a host of antifungal and herbicidal agents. nih.govirjet.net

Evolution of Research Interests in this compound

Initial research interest in this compound was overwhelmingly concentrated on its efficacy as a corrosion inhibitor. For decades, studies focused on its application in cooling water systems, automotive coolants, and aircraft deicing fluids to protect copper and copper alloys. researchgate.netmst.dk The primary mechanism of interest was the formation of a stable, protective film on the metal surface, which acts as a barrier against corrosive elements. atamanchemicals.comresearchgate.net

Over time, the scope of TTA research broadened significantly. Scientists began investigating its performance on other metals, such as mild steel and aluminum alloys, often yielding positive results. scielo.brresearchgate.netresearchgate.net For instance, studies demonstrated that TTA could be an excellent corrosion inhibitor for mild steel in acidic environments. scielo.brscielo.br As analytical techniques became more sophisticated, research delved deeper into the molecular underpinnings of its inhibitory action. The use of electrochemical methods and Density Functional Theory (DFT) became common to model and confirm the adsorption mechanisms of TTA on metal surfaces. scielo.brresearchgate.net

More recently, research has taken a critical turn towards the environmental dimension of TTA. Recognized as a persistent and mobile organic pollutant, TTA's presence in wastewater, rivers, and lakes has become a major area of investigation. wikipedia.orgwright.eduresearchgate.net This has spurred a new wave of research focused on its environmental fate, its detection at trace levels, and the development of environmentally benign alternatives. longdom.orgusda.gov

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound is multifaceted. While its role as a corrosion inhibitor remains a cornerstone of study, the focus has shifted towards performance in more complex systems and the development of "smart" protective coatings. dntb.gov.ua For example, recent studies explore the use of TTA-loaded nanocontainers within epoxy coatings to provide on-demand corrosion protection. dntb.gov.ua

A significant portion of contemporary academic work treats this compound as an "emerging contaminant." wright.eduusda.gov Researchers in environmental science and analytical chemistry are actively developing advanced methods for its detection and quantification in environmental samples, with some studies employing gold nanoparticles for ultra-trace spectrophotometric determination. longdom.orgoup.com The market for this compound is substantial, and its continued industrial use ensures sustained academic interest. theinsightpartners.comgminsights.com Furthermore, projects are underway to design and synthesize biobased, non-toxic replacements for TTA to mitigate its environmental impact, reflecting a broader trend in green chemistry. usda.gov

The academic significance of TTA lies in its dual identity: it is both a highly effective industrial chemical and a recognized environmental pollutant. This duality makes it a compelling subject for research that bridges materials science, environmental chemistry, and toxicology.

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, connecting several key scientific fields:

Materials Science and Engineering: This field focuses on TTA's primary application as a corrosion inhibitor. Research involves electrochemical studies, surface analysis (e.g., Atomic Force Microscopy), and the formulation of advanced protective coatings and fluids for various metals and alloys. scielo.brresearchgate.netdntb.gov.ua

Analytical Chemistry: Researchers in this area develop and refine methods for detecting and measuring TTA, often at very low concentrations. This includes techniques like High-Performance Liquid Chromatography (HPLC) and novel spectrophotometric methods. longdom.orgtandfonline.com

Computational and Theoretical Chemistry: This field employs tools like Density Functional Theory (DFT) to provide molecular-level insights into how TTA interacts with metal surfaces, complementing experimental findings and helping to predict the efficacy of new inhibitor designs. scielo.brresearchgate.net

Nanotechnology: Recent research leverages nanotechnology to create innovative delivery systems for TTA, such as loading it into nanocontainers to enhance the longevity and responsiveness of anti-corrosion coatings. longdom.orgdntb.gov.ua

The convergence of these disciplines is crucial for a holistic understanding of this compound, from its fundamental chemical properties and industrial utility to its environmental impact and the development of sustainable alternatives.

Data Tables

Table 1: Research Findings on this compound as a Corrosion Inhibitor

| Metal/Alloy | Corrosive Medium | TTA Concentration | Inhibition Efficiency (%) | Research Focus |

|---|---|---|---|---|

| Mild Steel | 0.5 M HCl | 0.07 M | 91% | Electrochemical behavior and film formation. scielo.brresearchgate.netscielo.br |

| Copper Alloys | Cooling Water Systems | Variable | High | Protection in the presence of disinfectants. researchgate.net |

| Al-Cu, Al-Si-Cu, Al-Cu-Fe Alloys | HCl (pH=0.5), NaCl (pH=6) | Not specified | Efficient | Effect of pH and temperature on inhibition. researchgate.net |

Table 2: Key Properties and Identifiers of this compound

| Property | Value/Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₇N₃ | scielo.brwikipedia.org |

| Molar Mass | 133.154 g·mol⁻¹ | wikipedia.org |

| Common Name | This compound (TTA) | scielo.br |

| Composition | Mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole | wikipedia.orgtheinsightpartners.com |

| Primary Application | Corrosion Inhibitor | atamanchemicals.comlongdom.org |

Advanced Research in Corrosion Inhibition

Fundamental Mechanisms of Corrosion Inhibition by Tolyltriazole

This compound (TTA) is a widely recognized and effective corrosion inhibitor, particularly for copper and its alloys, though it also demonstrates protective effects on other metals like steel, zinc, and aluminum. scielo.brchemical-product.comatamanchemicals.com Its efficacy stems from its ability to form a protective film on the metal surface, mitigating the corrosive action of the surrounding environment. atamanchemicals.com The inhibitory mechanism is a complex interplay of adsorption phenomena and the formation of a stable, passivating layer.

The initial step in the corrosion inhibition process by TTA involves its adsorption onto the metallic surface. This can occur through two primary mechanisms: chemisorption and physisorption, both of which contribute to the formation of a protective barrier. researchgate.net

Chemisorption is a critical process in the protective action of TTA, especially on copper surfaces. It involves the formation of chemical bonds between the TTA molecules and the metal atoms. scielo.br The triazole group within the TTA molecule plays a pivotal role in this process. The nitrogen atoms in the triazole ring possess lone-pair electrons that can be shared with the surface copper atoms, leading to the formation of a coordinate covalent bond. scielo.brresearchgate.net This chemical bonding results in a strongly adsorbed layer that is difficult to remove. atamanchemicals.com

Studies have shown that the presence of a pre-existing copper oxide (specifically cuprous oxide, Cu₂O) layer can facilitate the chemisorption of TTA. researchgate.netallenpress.com The TTA molecules interact with this oxide layer, forming a stable complex. researchgate.net The hydrophobic nature of the additional methyl group on the benzene (B151609) ring of TTA, compared to its parent compound benzotriazole (B28993) (BTA), is believed to enhance its performance as a corrosion inhibitor by creating a more water-repellent film. scielo.br

In addition to chemisorption, physical adsorption also plays a role in the inhibition mechanism of TTA. This process involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the metal surface. On metals like mild steel, the inhibition mechanism has been described as the formation of an organic film through the physical adsorption of TTA molecules. researchgate.netscite.ai This physically adsorbed layer acts as a barrier, shielding the metal from corrosive species in the environment. atamanchemicals.com

The adsorption behavior of TTA on various metal surfaces, including copper and galvanized steel, has been found to conform to the Langmuir adsorption isotherm. chemical-product.comresearchgate.netamse.org.cntandfonline.com This model assumes that a monolayer of the inhibitor is adsorbed onto the metal surface and that there is a fixed number of adsorption sites. amse.org.cn The adherence to the Langmuir model indicates a specific interaction between the TTA molecules and the metal surface, which can be indicative of either strong physical adsorption or chemisorption. chemical-product.comamse.org.cn The equilibrium constant for adsorption (K' or Kads) can be calculated from the Langmuir isotherm, providing a quantitative measure of the inhibitor's binding strength to the surface. amse.org.cn For instance, in one study on galvanized steel in a sodium chloride solution, the equilibrium constant K' was calculated to be 3.43 × 10⁵ L/mol. amse.org.cn

Table 1: Adsorption Isotherm Parameters for this compound on Mild Steel in 0.5 M HCl This table presents data from a study on the adsorption of TTA on mild steel at different temperatures, based on the Langmuir adsorption isotherm model.

| Temperature (K) | Kads (M-1) |

|---|---|

| 293 | 20.35 |

| 303 | 16.67 |

| 313 | 13.88 |

| 323 | 11.11 |

Data sourced from a study on mild steel in HCl solution. researchgate.net

The adsorption of TTA molecules onto the metal surface leads to the formation of a thin, protective film that acts as a physical barrier against corrosive agents. atamanchemicals.com This film is responsible for the significant reduction in corrosion rates observed in the presence of TTA. The characteristics of this film, including its thickness, composition, and stability, are crucial to its protective efficacy.

On copper and its alloys, the protective film is widely believed to be a polymeric complex of copper and TTA, often denoted as Cu(I)-TTA. scielo.br This complex forms through the chemisorption of TTA onto the copper surface, with the triazole groups bonding to the copper atoms. scielo.br The molar ratio of TTA to copper in this adsorbed layer is generally accepted to be 1:1. scielo.br This polymeric film is stable and provides a high degree of protection against corrosion. atamanchemicals.com The formation of this complex is not only limited to the metal surface; TTA can also complex with dissolved copper ions in the solution, which is particularly important in preventing galvanic corrosion when copper is in contact with other metals. atamanchemicals.comatamanchemicals.com

Various surface analysis techniques have been employed to characterize the protective film formed by TTA. X-ray Photoelectron Spectroscopy (XPS) has been used to confirm the presence of TTA on the corroded surface. atamanchemicals.com Energy-Dispersive X-ray Spectroscopy (EDS) analysis has also been utilized to detect the presence of nitrogen from the TTA molecules on the metal surface, providing direct evidence of adsorption. researchgate.netresearchgate.net In studies on mild steel, EDS results have shown that as the concentration of TTA increases, the intensity of the nitrogen peak increases, while the peak corresponding to corrosive elements like chlorine decreases. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) has been used to visualize the surface morphology and has shown that the TTA film becomes more uniform and covers the surface more effectively as the inhibitor concentration increases. scielo.br This leads to a decrease in surface roughness, which can reduce the adsorption of corrosive species. scielo.br The thickness of the protective film can vary, with some studies indicating a thin film of approximately 7 nm on copper in neutral chloride solutions. allenpress.com The film's stability is noteworthy, exhibiting high thermal and oxidative stability. atamanchemicals.comatamanchemicals.com

Electrochemical Reaction Kinetics Modulation

This compound (TTA) modulates the kinetics of electrochemical corrosion reactions by influencing both the anodic and cathodic processes. Its mechanism of action involves adsorption onto the metal surface, creating a protective barrier that impedes the corrosive process. The nature of this influence—whether it predominantly affects the anodic, cathodic, or both reactions—determines its classification as an inhibitor.

Anodic Inhibition Mechanisms

Several studies indicate that this compound can function as an anodic inhibitor, with some research suggesting it is a predominantly anodic inhibitor. tandfonline.comwatertechnologies.com The anodic process in metal corrosion is the dissolution of the metal into the electrolyte. TTA's inhibitory action at the anode is primarily attributed to the formation of a protective film that blocks the active sites where metal oxidation occurs. mdpi.com This film, often a complex between the triazole and metal ions, acts as a physical barrier. chemceed.com For instance, on copper surfaces, TTA bonds directly with cuprous oxide (Cu₂O) to form a chemisorbed film. watertechnologies.com This action can prevent the further oxidation of the protective cuprous oxide layer to a less protective cupric state. watertechnologies.com Research on copper in a 0.1 mol L⁻¹ HCl medium revealed that TTA behaves as a predominantly anodic inhibitor. tandfonline.com Similarly, studies on mild steel in acidic solutions note that while TTA affects both electrode reactions, its action is more pronounced in the inhibition of anodic reactions. scielo.brresearchgate.net

Cathodic Inhibition Mechanisms

This compound also demonstrates the ability to stifle cathodic reactions, which typically involve the reduction of species like oxygen or the evolution of hydrogen in acidic environments. mdpi.com Some investigations have shown that the protective film formed by TTA can retard the cathodic reduction of oxygen. ampp.org Cathodic inhibitors work by forming a layer that increases the difficulty for positive ions to move toward the cathode or by blocking the sites where the reduction reaction occurs, thereby slowing down the diffusion of reducible species to the metal surface. mdpi.com The film formed by TTA can present a hydrophobic backbone that limits the transport of hydrated aggressive ions to the surface where these reactions would take place. ampp.org

Mixed-Type Inhibition Behavior

The most common classification for this compound is as a mixed-type inhibitor, meaning it affects both anodic and cathodic reactions simultaneously. chemceed.comscielo.brresearchgate.netresearchgate.net This dual action is achieved through the adsorption of TTA molecules onto the metal surface, which forms a protective organic film. scielo.brresearchgate.netdoaj.org This film serves as a barrier that interferes with both the dissolution of the metal (anodic process) and the associated reduction reactions (cathodic process). mdpi.commultichemexports.com

Electrochemical studies on mild steel in 0.5 M HCl solutions have confirmed that TTA is a mixed-type inhibitor. scielo.brresearchgate.netresearchgate.net While it retards both reactions, the effect on the anodic dissolution of iron is often more significant. scielo.brresearchgate.net The formation of a stable, uniform organic layer due to the adsorption of TTA molecules is key to this mechanism, protecting the surface from the corrosive solution. scielo.br The hydrophobic properties conferred by the methyl group attached to the benzene ring are thought to enhance TTA's performance compared to its parent compound, benzotriazole. scielo.brresearchgate.net

Efficacy of this compound Across Diverse Metallic Substrates

This compound is recognized as a highly effective corrosion inhibitor for a variety of metals, most notably for copper and its alloys, but also for others such as zinc, cobalt, and silver. chemceed.comatamanchemicals.com

Copper and Copper Alloys

This compound is widely established and used as a corrosion inhibitor for copper and copper alloys, particularly in cooling water systems. scielo.brresearchgate.netresearchgate.net Its effectiveness stems from its ability to adsorb onto the copper surface and form a durable, thin, protective electrochemical barrier. multichemexports.comatamanchemicals.com This film is a chemisorbed layer, likely a polymeric complex of Cu(I)-TTA, where the triazole groups bond to copper atoms via the non-bonding electrons of their nitrogen atoms. scielo.brresearchgate.net This protective layer is thermally and oxidatively stable and effectively shields the metal from corrosive elements. chemceed.comscielo.br The hydrophobic nature of the methyl group on the TTA molecule contributes to its superior performance in protecting copper. scielo.brresearchgate.net

This compound demonstrates significant efficacy in protecting copper and its alloys from corrosion in acidic environments, such as those containing hydrochloric acid (HCl). tandfonline.comampp.org In these conditions, TTA molecules adsorb onto the copper surface, following the Langmuir adsorption isotherm model, to form a protective film. tandfonline.comresearchgate.net This film acts as a barrier to the aggressive chloride ions and low pH.

A study evaluating TTA's performance on copper specimens in a 0.1 mol L⁻¹ HCl medium found inhibitory effectiveness ranging from 81.3% to 96.1%, depending on the concentration of the inhibitor. tandfonline.comresearchgate.net Morphological analyses confirmed the formation of a protective film containing nitrogen on the copper surface after the electrochemical tests. tandfonline.comresearchgate.net Research has also shown that the addition of TTA to aqueous solutions of hydrochloric acid is effective at inhibiting the corrosion of immersed copper. ampp.org

The following table presents data from a study on the inhibition efficiency of this compound on copper in an acidic medium.

| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 11.5 | - |

| 5 | 2.15 | 81.3 |

| 10 | 1.18 | 89.7 |

| 15 | 0.82 | 92.9 |

| 20 | 0.45 | 96.1 |

| Data derived from a study on copper in 0.1 mol L⁻¹ HCl medium. tandfonline.com |

Inhibition in Neutral and Alkaline Media

This compound demonstrates significant corrosion inhibition in both neutral and alkaline environments. Its effectiveness can, however, vary with pH. In a study on aluminum alloys in a 1 M sodium chloride solution, TTA was found to be a more effective inhibitor at a neutral pH of 6 compared to an alkaline pH of 11. researchgate.netemerald.com At pH 6, the highest inhibition efficiency observed for all tested aluminum alloys was approximately 90 ± 5%. emerald.com

Comparisons between this compound and the related compound Benzotriazole (BTA) have shown that TTA generally exhibits better corrosion inhibition performance. irowater.com Experimental data indicates that this compound requires a lower concentration to achieve high inhibition efficiency across different pH levels compared to Benzotriazole. irowater.com

| pH | Inhibitor | Concentration for ≥95% Inhibition Efficiency (mg/L) |

|---|---|---|

| 7.5 | This compound | 5 |

| 7.5 | Benzotriazole | 10 |

| 8.5 | This compound | 8 |

| 8.5 | Benzotriazole | 15 |

| 9.0 | This compound | 10 |

| 9.0 | Benzotriazole | 20 |

Table 1. Concentration of this compound vs. Benzotriazole required to achieve ≥95% corrosion inhibition efficiency in different pH environments. irowater.com

Ferrous Alloys: Mild Steel and Carbon Steel

While this compound is a well-established inhibitor for copper, its application for ferrous alloys has also been a subject of research. scielo.brscite.ai Azole derivatives, including TTA, can be applied to a wide range of steels in various corrosive solutions. researchgate.net

This compound has been shown to be an excellent corrosion inhibitor for mild steel in acidic environments like hydrochloric acid (HCl). scielo.brscite.aiscielo.br In one study, the electrochemical behavior of TTA was investigated in a 0.5 M HCl solution. scielo.brdoaj.org The results indicated that TTA acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. scielo.brresearchgate.net The inhibition mechanism is attributed to the formation of an organic film via the physical adsorption of TTA molecules onto the steel surface. scielo.brscielo.br

The inhibition efficiency (IE) of TTA on mild steel in 0.5 M HCl increases significantly with its concentration. scielo.br Research has demonstrated that an efficiency of 91% can be achieved at a TTA concentration of 0.07 M. scielo.brscite.airesearchgate.net

| TTA Concentration (M) | Corrosion Current Density (i_corr) (mA/cm²) | Inhibition Efficiency (IE %) |

|---|---|---|

| 0.00 | 1.13 | - |

| 0.01 | 0.48 | 57.52 |

| 0.03 | 0.24 | 78.76 |

| 0.05 | 0.14 | 87.61 |

| 0.07 | 0.10 | 91.15 |

Table 2. Electrochemical corrosion parameters for mild steel in 0.5 M HCl with varying concentrations of this compound at 293 K. scielo.brscielo.br

Galvanized Steel

This compound is an effective corrosion inhibitor for galvanized steel in neutral chloride solutions. researchgate.netamse.org.cnamse.org.cn Studies conducted in 5 mM NaCl solution showed that TTA can achieve an inhibition efficiency of over 98% at a concentration of 0.01 M. researchgate.netamse.org.cn The protective action of TTA on galvanized steel involves inhibiting both the anodic and cathodic corrosion reactions. researchgate.netamse.org.cn The adsorption behavior of TTA on the galvanized surface was found to follow the Langmuir adsorption isotherm, which is characteristic of a chemical adsorption mechanism. researchgate.netamse.org.cn

Aluminum and its Alloys

The inhibitory effect of this compound on aluminum and its alloys has been investigated in various chloride-containing solutions. researchgate.netemerald.com The performance of TTA is influenced by the pH of the environment and the specific composition of the aluminum alloy. emerald.commdpi.com TTA's inhibition mechanism on these alloys, particularly those containing copper, is linked to its adsorption on the copper sites to form a protective Cu(I)-TTA film. researchgate.netemerald.com

In studies using 1 M NaCl, TTA was more efficient at pH 6 (neutral) and pH 0.5 (acidic) than at pH 11 (alkaline). emerald.commdpi.com For an Al-8%Si-3%Cu alloy in 1 M NaCl at pH 6, a TTA concentration of 2 mM yielded an inhibition efficiency of 88% to 92%, which increased to 94% to 95% at a concentration of 20 mM. researchgate.net

| Alloy Composition | Medium | TTA Concentration | Inhibition Efficiency (IE %) |

|---|---|---|---|

| Al-8%Si-3%Cu | 1 M NaCl, pH 6 | 2 mM | 88 - 92 |

| Al-8%Si-3%Cu | 1 M NaCl, pH 6 | 20 mM | 94 - 95 |

| Al-Cu, Al-Si-Cu, Al-Cu-Fe | NaCl, pH 6 | Not specified | ~90 ± 5 (highest observed) |

Table 3. Inhibition efficiency of this compound on various aluminum alloys. researchgate.netemerald.com

Influence of Environmental Parameters on Corrosion Inhibition Performance

The effectiveness of any corrosion inhibitor is not absolute but is instead highly dependent on the specific environmental conditions in which it is applied. Factors such as inhibitor concentration, pH, and temperature play crucial roles.

Concentration Effects and Optimization

The concentration of this compound is a critical factor in its performance as a corrosion inhibitor. scielo.brresearchgate.netresearchgate.net Generally, an increase in TTA concentration leads to a higher inhibition efficiency, up to an optimal point where a stable protective film is formed. scielo.bramse.org.cn

For Mild Steel in Acid: The inhibition efficiency for mild steel in 0.5 M HCl progressively increases as the TTA concentration is raised from 0.01 M to 0.07 M, with efficiency values climbing from 57.5% to over 91%. scielo.brscielo.br

For Galvanized Steel: A sharp increase in inhibition efficiency occurs when the TTA concentration is increased from 1 mM to 5 mM in a 5 mM NaCl solution, eventually reaching over 98% at 0.01 M. amse.org.cn

For Aluminum Alloys: For an Al-Si-Cu alloy, increasing the TTA concentration from 2 mM to 20 mM boosted the inhibition efficiency from a range of 88-92% to 94-95%. researchgate.net

Optimization involves identifying the minimum concentration of the inhibitor that provides the desired level of protection. nih.gov Beyond this optimal level, any further increase in concentration may not significantly improve performance and could be uneconomical. irowater.comnih.gov For example, research comparing TTA with a modified version for copper chemical mechanical planarization (CMP) found that a lower concentration of the modified inhibitor (3 mM) provided equivalent protection to a higher concentration of a standard inhibitor (10 mM), demonstrating successful optimization. semanticscholar.org

pH Variations

The hydrogen ion concentration (pH) of a corrosive environment plays a critical role in the performance of this compound. Research indicates that the inhibition efficiency of TTA is significantly influenced by pH. For instance, in studies involving aluminum alloys, TTA demonstrated greater efficiency at acidic (pH = 0.5) and near-neutral (pH = 6) conditions compared to alkaline environments (pH = 11). researchgate.net This suggests that the protective mechanism of TTA is pH-dependent. The formation of a protective film, believed to be a Cu(I)-TTA complex, is a key aspect of its inhibitory action, and the stability of this film can be affected by the surrounding pH. researchgate.net In near-neutral cooling water conditions (pH 6.5 to 7.5), the effectiveness of TTA was found to be stable. ampp.org However, in acidic solutions, while benzotriazole (a related compound) can form thick films, this may be partially due to its lower solubility at decreasing pH. ampp.org

The performance of TTA on mild steel in acidic media has also been a subject of investigation. In 0.5 M HCl solutions, TTA has been shown to be an excellent corrosion inhibitor. scielo.brresearchgate.net The initial pH of the corrosive solution can also have a lasting impact on the passivation of metal surfaces. For example, admiralty brass surfaces initially passivated at a higher pH (7.2) maintained their corrosion resistance when subsequently exposed to a more aggressive, lower pH. ampp.org Conversely, surfaces first exposed at a lower pH failed to passivate effectively. ampp.org

Table 1: Effect of pH on the Inhibition Efficiency of this compound for Al-Cu-Fe Alloy

| pH | Inhibition Efficiency (%) |

| 0.5 | 89 |

| 6 | 92 |

| 11 | 75 |

Data sourced from a study on Al-Cu-Fe alloys in HCl and NaCl solutions at 25°C. researchgate.net

Temperature Dependencies

Temperature is another critical factor that can significantly impact the performance of this compound as a corrosion inhibitor. Generally, an increase in temperature tends to decrease the inhibition efficiency of TTA. researchgate.netampp.org This phenomenon is often attributed to the desorption of the inhibitor molecules from the metal surface at elevated temperatures. scielo.br For example, in studies on mild steel in HCl, the inhibition efficiency of TTA was observed to decrease as the temperature was raised from 293 K to 323 K. scielo.br Similarly, for aluminum alloys, increasing the temperature from 15°C to 35°C resulted in a diminished inhibitory effect. researchgate.net

The relationship between inhibition efficiency and temperature suggests that the adsorption of TTA on the metal surface is an exothermic process. ampp.org The decrease in adsorption at higher temperatures leads to a less effective protective barrier against corrosive species. scielo.br Despite this general trend, TTA has been noted to have better thermal stability compared to benzotriazole in some applications. irowater.com The stability of the protective film at various temperatures is a key area of ongoing research. soton.ac.uk

Table 2: Temperature Effect on Inhibition Efficiency of 0.07 M TTA on Mild Steel in 0.5 M HCl

| Temperature (K) | Inhibition Efficiency (%) |

| 293 | 91 |

| 303 | 87 |

| 313 | 83 |

| 323 | 79 |

Data derived from electrochemical studies on mild steel. scielo.br

Immersion Time Effects

The duration of a metal's exposure to a corrosive environment containing this compound, known as immersion time, influences the formation and stability of the protective inhibitor film. researchgate.net Studies have shown that the open circuit potential (OCP) of mild steel in an acidic solution shifts to more positive (noble) potentials with the addition of TTA, and these potentials stabilize over time, indicating the formation of a protective layer. scielo.br

The resistance of the film formed by TTA can increase with longer immersion times. For instance, when galvanized steel was immersed in a sodium chloride solution containing TTA, the film resistance due to the adsorption of the inhibitor increased with the elongation of immersion time. amse.org.cn This suggests a continuous process of film formation and stabilization on the metal surface. The effectiveness of the inhibition is directly related to the development of this protective layer over time. osti.gov For galvanized steel, the anodic and cathodic current densities were observed to decrease significantly as the immersion time increased from 1 hour to 24 hours, confirming the progressive formation of an effective inhibitive film. amse.org.cn

Advanced Characterization Techniques in Corrosion Research

To understand the mechanisms of corrosion inhibition by this compound, researchers employ a suite of advanced electrochemical techniques. These methods provide detailed insights into the inhibitor's interaction with the metal surface and its effectiveness in mitigating corrosion.

Potentiodynamic Polarization (PDP) is a fundamental electrochemical technique used to evaluate the effectiveness of corrosion inhibitors like this compound. scielo.brresearchgate.netamse.org.cnampp.org By scanning the potential of a metal sample and measuring the resulting current, PDP curves can determine key corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and the slopes of the anodic and cathodic branches (βa and βc). scielo.brresearchgate.net

In the presence of TTA, a shift in Ecorr is typically observed. For mild steel in HCl, the addition of TTA causes Ecorr to shift to more noble potentials. scielo.br The magnitude of this shift can indicate whether the inhibitor acts primarily on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). For TTA on mild steel, the displacement in Ecorr is generally less than 85 mV, which characterizes it as a mixed-type inhibitor, affecting both anodic and cathodic reactions. scielo.br However, some studies suggest a predominant effect on the anodic reaction. researchgate.net

The addition of TTA leads to a significant decrease in the corrosion current density (icorr), which is directly proportional to the corrosion rate. scielo.bramse.org.cn The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. Research has shown that the inhibition efficiency of TTA increases with its concentration. scielo.bramse.org.cnekb.eg For example, for mild steel in 0.5 M HCl, the efficiency reached approximately 91% at a TTA concentration of 0.07 M. scielo.brresearchgate.net Similarly, for galvanized steel in a 5 mM NaCl solution, the efficiency exceeded 98% with 0.01 M TTA. amse.org.cn

Table 3: Potentiodynamic Polarization Parameters for Mild Steel in 0.5 M HCl with Varying TTA Concentrations

| TTA Concentration (M) | Ecorr (V vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| 0.00 | -0.55 | 1150 | - |

| 0.01 | -0.51 | 250 | 78.3 |

| 0.03 | -0.50 | 150 | 87.0 |

| 0.05 | -0.49 | 110 | 90.4 |

| 0.07 | -0.485 | 103 | 91.0 |

Data from potentiodynamic polarization studies at room temperature. scielo.brresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion and inhibition processes at the metal/solution interface. researchgate.netamse.org.cnampp.org By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the resistance and capacitance of the protective film formed by the inhibitor. biologic.netnih.gov

EIS data is often represented as Nyquist plots. In the presence of this compound, the Nyquist plots for metals like mild steel and galvanized steel typically show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance (Rct). amse.org.cnscite.ai A higher Rct value signifies a slower corrosion rate, as the protective film impedes the charge transfer process associated with corrosion. ekb.eg

The data from EIS can be fitted to equivalent electrical circuits to model the electrochemical behavior of the system. researchgate.net These models often include elements representing the solution resistance (Rs), the charge transfer resistance (Rct), and the capacitance of the double layer (Cdl) or the protective film. The increase in Rct and the decrease in Cdl with the addition of TTA are indicative of the formation of a protective adsorbed layer on the metal surface. amse.org.cnekb.eg For example, studies on galvanized steel showed a significant increase in polarization resistance with increasing TTA concentration. amse.org.cn Similarly, for mild steel in HCl, the absolute impedance at low frequencies increased with TTA concentration, suggesting the formation of a protective inhibitor layer. scielo.br

Table 4: Electrochemical Impedance Spectroscopy Parameters for Galvanized Steel in 5 mM NaCl with and without TTA

| TTA Concentration (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

| 0 | 1,230 | 150 | - |

| 0.01 | 78,500 | 25 | 98.4 |

Data extracted from EIS studies. amse.org.cn

Surface Analytical Techniques for Inhibitor Film Assessment

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. In corrosion inhibition studies, XRD is employed to analyze the phases present on the metal surface after exposure to a corrosive environment with and without an inhibitor. scielo.brscite.ai

When studying the effect of this compound on mild steel in a 0.5% HCl solution, XRD patterns were taken after 40 minutes of immersion. researchgate.net The results showed that the fundamental peaks corresponding to the mild steel substrate were present in all samples, both with and without TTA. scielo.br Notably, no new peaks that could be attributed to the crystalline structure of the TTA inhibitor or a TTA-metal complex were observed. scielo.brresearchgate.net This finding suggests that the protective film formed by the this compound molecules on the steel surface is likely amorphous or has a very low degree of crystallinity. scielo.brresearchgate.net The inhibition mechanism in this case is attributed to the physical adsorption of TTA molecules, forming a protective organic layer. scielo.brscite.ai

Similarly, in studies on copper, the absence of new diffraction peaks after TTA treatment further supports the formation of an amorphous protective film. researchgate.net This amorphous nature is a key characteristic of the inhibitor film formed by TTA on certain metal surfaces under specific conditions. scielo.br

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. nanoscientific.org It is an invaluable tool for assessing the effectiveness of corrosion inhibitors by visualizing the changes in surface morphology. nanoscientific.org

In research on mild steel corrosion in 0.5 M HCl, AFM was used to compare the surface of steel exposed to the acid with and without this compound. scielo.br The steel surface immersed in the uninhibited acid solution appeared rough and uneven due to significant corrosion damage. researchgate.net However, with the addition of TTA, the surface became progressively smoother. scielo.br This smoothing effect is attributed to the formation of a protective organic film by the adsorbed TTA molecules. scielo.brresearchgate.net

The mean surface roughness (Ra) values decreased significantly with increasing TTA concentration. scielo.br For instance, after 8 hours of immersion, the Ra value for the blank sample was 208 nm, which decreased to 53 nm in the presence of 0.07 M TTA. scielo.br This substantial reduction in roughness indicates the formation of a uniform and comprehensive protective layer that covers the metal surface, shielding it from the corrosive environment. scielo.br

The following table presents the mean surface roughness of mild steel after 8 hours of immersion in 0.5 M HCl with varying concentrations of TTA. scielo.br

| TTA Concentration (M) | Mean Surface Roughness (Ra) (nm) |

| 0.00 | 208 |

| 0.01 | 123 |

| 0.03 | 103 |

| 0.05 | 95 |

| 0.07 | 53 |

Energy Dispersive Spectroscopy (EDS), often coupled with Scanning Electron Microscopy (SEM), is an analytical technique used for the elemental analysis or chemical characterization of a sample. In corrosion studies, EDS helps to identify the elemental composition of the surface, including the presence of the inhibitor and the reduction of corrosive species.

When mild steel samples were analyzed after immersion in 0.5 M HCl containing this compound, EDS analysis confirmed the presence of nitrogen on the steel surface, an element characteristic of the TTA molecule. scielo.br This directly indicates the adsorption of TTA onto the metal. researchgate.net Furthermore, the intensity of the nitrogen peak was observed to increase with higher concentrations of TTA. researchgate.net

Concurrently, the EDS spectra showed a decrease in the intensity of the chlorine peak as the TTA concentration increased. scielo.br Since chloride ions are the primary aggressive species in the HCl solution, their reduced presence on the surface suggests that the adsorbed TTA film acts as a physical barrier, preventing the corrosive elements from reaching the metal substrate. scielo.brscite.ai These findings from EDS analysis provide strong evidence for the formation of a protective inhibitor layer and its role in mitigating corrosion. scielo.brscite.ai

The table below summarizes the qualitative EDS results for mild steel in 0.5 M HCl with and without TTA. scielo.br

| Element | Uninhibited Surface | Inhibited Surface (with TTA) | Interpretation |

| Iron (Fe) | Present | Present | Base metal |

| Chlorine (Cl) | High Intensity | Reduced Intensity | TTA film blocks corrosive ions |

| Nitrogen (N) | Absent | Present | Confirms adsorption of TTA |

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is widely used in corrosion research to observe the surface morphology of metals before and after exposure to corrosive environments.

In studies of mild steel corrosion in 0.5 M HCl, SEM images of the uninhibited steel surface revealed significant corrosion damage, characterized by a rough and pitted appearance. scielo.brresearchgate.net In stark contrast, the surfaces of steel samples immersed in the acid solution containing this compound appeared much smoother and showed significantly less damage. scielo.brresearchgate.net

As the concentration of TTA was increased from 0.01 M to 0.07 M, the surface coverage by the protective film became more extensive and uniform. scielo.br At the highest concentration of 0.07 M TTA, the surface was almost completely covered by a bright and smooth layer, indicating a high degree of protection against corrosion. scielo.br These SEM observations visually corroborate the high inhibition efficiency of TTA, suggesting the formation of a stable and uniform barrier layer on the metal surface. scielo.brataman-chemicals.com Similar protective effects have been observed for galvanized steel, where TTA treatment resulted in only slight corrosion compared to the severe corrosion on untreated samples. amse.org.cn

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), stands as a powerful surface-sensitive analytical technique providing detailed insights into the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. In the realm of corrosion science, XPS is indispensable for elucidating the interaction between corrosion inhibitors, such as this compound (TTA), and the metallic substrates they protect. By analyzing the kinetic energy of photoelectrons ejected from the sample upon X-ray irradiation, researchers can identify the elemental makeup of the surface and, more importantly, discern the chemical bonding environment of those elements. This capability is crucial for understanding the formation and nature of the protective inhibitor film.

When this compound is introduced to a corrosive environment containing a metal like copper or steel, it adsorbs onto the surface, forming a thin protective barrier. XPS analysis allows for the direct observation of this film's components. A key indicator of TTA adsorption is the detection of a significant nitrogen signal (from the N1s core level) on the metal surface, which is absent on the untreated, bare metal. Furthermore, high-resolution XPS scans of the nitrogen, carbon (C1s), and the metal's core levels (e.g., Cu 2p or Fe 2p) reveal shifts in binding energies. These "chemical shifts" provide definitive evidence of chemical bond formation between the TTA molecule and the metal atoms, confirming the chemisorption mechanism that underpins its protective action.

Detailed Research Findings

Detailed XPS studies have been instrumental in building a comprehensive model of this compound's corrosion inhibition mechanism, particularly on copper surfaces. Analysis of the high-resolution XPS spectra provides a granular view of the chemical changes occurring at the metal-inhibitor interface.

Analysis of Copper Surfaces Treated with this compound:

Upon treatment with this compound in a corrosive medium, such as a saline solution, the copper surface exhibits distinct changes in its XPS spectra. The appearance of a prominent N1s peak is the most direct evidence of the inhibitor's presence on the surface.

In a study investigating copper corrosion in a sulfide-polluted saline environment, the N1s peak for the adsorbed this compound (TTAH) was observed at a binding energy of approximately 400.0 eV. electrochemsci.org This binding energy is characteristic of the nitrogen atoms within the triazole ring, confirming the molecule's presence in the protective layer. The same study also detected a sulfur peak (S2p) at 162.0 eV, indicating the presence of copper sulfide (B99878), but the analysis suggested that the TTAH film offered significant resistance against sulfide attack. electrochemsci.org

The high-resolution Cu 2p spectrum of a copper surface treated with a similar azole inhibitor, benzotriazole (BTA), shows peaks corresponding to both metallic copper (Cu) and cuprous oxide (Cu₂O) at approximately 932.5-932.7 eV. mdpi.com After treatment, a new peak or shoulder emerges at a higher binding energy, around 934.4 eV, which is attributed to the formation of a Cu(I)-inhibitor complex. mdpi.com This shift signifies a change in the chemical environment of the copper atoms, as they bond with the nitrogen atoms of the triazole ring.

The C1s spectrum is more complex due to the presence of the methyl group and the benzene ring in the this compound molecule, as well as potential adventitious carbon contamination. The spectrum can be deconvoluted into several components. Typically, peaks for aliphatic C-C/C-H bonds appear around 284.8 eV, while carbons in C-N bonds are found at a slightly higher binding energy, around 286 eV. Aromatic carbons (C=C) from the benzene ring also contribute to the peak around 284.8 eV.

The following interactive data tables summarize typical XPS findings from the analysis of bare and this compound-treated copper surfaces in a corrosive environment.

Table 1: High-Resolution XPS Binding Energies (eV) for Copper Surfaces

| Element Core Level | Bare Copper in Corrosive Media (eV) | Copper Treated with this compound (eV) | Assignment of Chemical State (Treated Surface) |

| Cu 2p₃/₂ | ~932.6 | ~932.6 | Cu₂O / Metallic Cu |

| ~934.4 | Cu(I)-Tolyltriazole Complex | ||

| N 1s | Not Detected | ~400.0 | Nitrogen in Triazole Ring |

| C 1s | ~284.8 | ~284.8 | C-C (aromatic/aliphatic), C-H |

| ~286.0 | C-N | ||

| O 1s | ~530.5 | ~530.5 | O²⁻ in Cu₂O |

| ~531.3 | ~531.3 | Hydroxides (e.g., Cu(OH)₂) |

Note: Binding energies can vary slightly based on the specific experimental conditions and instrument calibration. The data for the treated surface is based on findings for this compound and similar azole inhibitors. electrochemsci.orgmdpi.com

Table 2: Surface Elemental Composition (Atomic %) from XPS Survey Scans

| Element | Bare Copper in Corrosive Media (%) | Copper Treated with this compound (%) | Change Post-Treatment |

| Cu | ~25-35 | ~15-25 | Decrease |

| O | ~40-50 | ~30-40 | Decrease |

| C | ~15-25 | ~35-45 | Increase |

| N | 0 | ~5-10 | Increase |

Note: Atomic concentrations are estimations and can vary significantly depending on the inhibitor concentration, immersion time, and surface cleanliness. The presence and increase of Nitrogen and Carbon, coupled with a decrease in Copper and Oxygen signals, indicate the formation of a dense organic inhibitor film on the surface.

These detailed research findings from XPS analyses provide conclusive evidence for the formation of a protective film on metal surfaces upon the application of this compound. The data confirms that the inhibition mechanism involves the chemical adsorption of this compound molecules, leading to the formation of a stable, passivating Cu(I)-TTA complex that acts as a barrier to corrosive species.

Environmental Occurrence, Fate, and Remediation Strategies

Environmental Distribution and Prevalence

Extensive environmental monitoring has confirmed the widespread presence of tolyltriazole in water systems. Its detection in surface waters, groundwater, and even treated drinking water highlights its persistence and the challenges associated with its removal from the water cycle.

This compound is a frequently detected contaminant in surface water bodies such as rivers and lakes. nih.govaminer.org Studies in Switzerland identified this compound in seven rivers, with concentrations in the Glatt River ranging from 0.12 to 0.63 µg/L. acs.org In the United States, a study of 54 streams found this compound in 17 samples, with a maximum concentration of 2.4 µg/L and a median of 0.39 µg/L. acs.org Research near the Wilmington Air Park in Ohio found this compound in all samples from Lytle Creek and Indian Run, with concentration ranges of 0.725-12.0 µg/L and 0.214-5.66 µg/L, respectively. wright.edu In Swiss lakes, concentrations of the closely related benzotriazole (B28993) were found to be approximately 1.2 µg/L in Greifensee, 0.1-0.4 µg/L in Lake Zurich, and 0.2 µg/L in Lake Geneva, with this compound typically being 5-10 times less abundant. nih.govacs.org

Table 1: Detection of this compound in Surface Waters

| Water Body | Location | Concentration Range (µg/L) | Reference |

|---|---|---|---|

| Glatt River | Switzerland | 0.12 - 0.63 | acs.org |

| U.S. Streams (17 of 54 sampled) | United States | Up to 2.4 | acs.org |

| Lytle Creek | Ohio, USA | 0.725 - 12.0 | wright.edu |

| Indian Run | Ohio, USA | 0.214 - 5.66 | wright.edu |

The contamination of groundwater by this compound is a significant concern due to the potential for long-term exposure through drinking water sources. In Denmark, groundwater near de-icing platforms at Kastrup Airport showed this compound concentrations of around 160 to 180 µg/l. mst.dk Subsurface water near a North American airport was found to contain total this compound concentrations as high as 198 mg/L. acs.orgacs.org In Minnesota, this compound was detected in 11% of 181 groundwater samples, with a maximum concentration of 0.78 µg/L. health.state.mn.us

The persistence of this compound allows it to pass through conventional water treatment processes, leading to its presence in finished drinking water. A UK study detected this compound in all tap water samples analyzed, with concentrations ranging from <0.5 to 69.8 ng/L. acs.org

Table 2: this compound Concentrations in Groundwater and Drinking Water

| Water Source | Location | Concentration | Reference |

|---|---|---|---|

| Groundwater | Kastrup Airport, Denmark | 160 - 180 µg/L | mst.dk |

| Subsurface Water | North American Airport | Up to 198 mg/L (total TT) | acs.orgacs.org |

| Groundwater | Minnesota, USA | Up to 0.78 µg/L | health.state.mn.us |

| Tap Water | United Kingdom | <0.5 - 69.8 ng/L | acs.org |

Wastewater treatment plants (WWTPs) are significant point sources for the introduction of this compound into the aquatic environment. oipub.com Due to its limited biodegradability and low sorption tendency, this compound is only partially removed during conventional wastewater treatment. aminer.orgresearchgate.net A year-long study of three WWTPs found that the mean removal efficiency for 4-tolyltriazole was only 15%, while 5-tolyltriazole was removed more effectively with a mean removal of 80%. iwaponline.com The incomplete removal results in the continuous discharge of this compound into receiving rivers, contributing to its ubiquitous presence in surface waters. oipub.comiwaponline.com

Runoff from airports, particularly from aircraft de-icing and anti-icing activities, is a major contributor to this compound contamination in the environment. acs.orgwright.edu High concentrations of this compound have been measured in airport runoff and surrounding water bodies. acs.org For instance, a secondary airport runoff outfall showed high levels of 4- and 5-tolyltriazole (1.67 and 2.16 mg/L, respectively). acs.orgacs.org Similarly, snow bank and snowmelt runoffs at airports have been found to contain these compounds. acs.org Monitoring of streams receiving runoff from Milwaukee Mitchell International Airport between 2004 and 2019 detected 4-methyl-1H-benzotriazole at concentrations up to 4600 µg/L and 5-methyl-1H-benzotriazole up to 6600 µg/L. nih.gov

Anthropogenic Sources and Input Pathways

The primary route for this compound entering the environment is through its use in various industrial and commercial products, with aircraft de-icing fluids being a particularly well-documented source.

This compound is a key additive in aircraft de-icing and anti-icing fluids (ADAFs), where it functions as a corrosion inhibitor. health.state.mn.usdss.go.thirowater.com The application of these fluids, especially during winter months, leads to their release into the environment through stormwater runoff from airports. nih.govoup.com This runoff, containing significant concentrations of this compound and other chemicals, often contaminates nearby surface water and can infiltrate groundwater. acs.orgdss.go.thnih.gov The strong correlation between de-icing activities and elevated environmental concentrations of this compound has been established in numerous studies, identifying airports as significant point sources of this contaminant. nih.govaminer.orgnih.gov

Household and Industrial Detergents (e.g., Dishwashing Formulations)

This compound (TTA) is a common ingredient in household and industrial detergents, particularly in formulations for automatic dishwashing. researchgate.netnih.govconnectchemicals.com Its primary function in these products is to act as a corrosion inhibitor, specifically for protecting silverware and other metals from tarnishing. researchgate.netacs.orgresearchgate.net The use of TTA in dishwasher tablets and powders is a significant contributor to its release into the environment, as these products are discharged directly into the sewer system. acs.orgqu.edu.iq

Studies have confirmed the presence of TTA in commercial dishwasher products, with concentrations varying significantly between brands. Research in the UK found that the amount of TTA or a similar compound, Benzotriazole (BT), could range from as low as 0.5 mg to as high as 60 mg per 20-gram tablet or powder dose. researchgate.netacs.org This direct release into wastewater systems leads to its detection in sewage treatment plant (STP) effluents and subsequently in rivers and other surface waters. acs.orgcore.ac.uk For example, a UK-based study measuring concentrations in eight sewage effluents found that TTA concentrations ranged from 2,685 to 5,700 ng/L. acs.orgqu.edu.iq The widespread use in detergents has resulted in TTA becoming a ubiquitous contaminant in the aquatic environment. acs.orgnih.gov

Table 1: Concentration of Benzotriazoles in UK Dishwasher Formulations

| Product Type | Analyte Detected | Concentration Range (mg per 20g dose) | Source |

|---|---|---|---|

| Own-Brand Tablet | Benzotriazole or this compound | 0.5 (minimum) | acs.org |

| Leading Brand Tablet | Benzotriazole or this compound | 60 (maximum) | acs.org |

Industrial Lubricants and Coolants

In industrial settings, this compound is a widely used additive in a variety of fluids, including lubricants, greases, cutting fluids, and hydraulic fluids. connectchemicals.comnbinno.com Its role is to serve as a highly effective corrosion inhibitor for copper and its alloys, though it also offers protection for other metals like steel, gray iron, and nickel. connectchemicals.com The compound functions by forming a durable, passive protective film on metal surfaces, which prevents corrosive substances from causing degradation. connectchemicals.comchemceed.com This is particularly critical in demanding environments where fluids are in continuous contact with metal components under high pressure and temperature, helping to prevent wear and extend the operational life of machinery. nbinno.com

The release of TTA into the environment from these applications can occur through leakage, spillage, or disposal of the fluids from industrial equipment, ships, and vehicles. usda.gov Its inclusion in metalworking fluids, industrial cooling systems, and specialty lubricants makes it a persistent source of environmental contamination originating from industrial activities. nbinno.comchemceed.comlanxess.com

Antifreeze Chemicals

This compound is a key corrosion inhibitor in antifreeze and engine coolant formulations, as well as in aircraft de-icing and anti-icing fluids (ADAFs). chemceed.comnbinno.commst.dkcnlubricantadditive.com In automotive applications, it is often preferred over Benzotriazole due to its superior thermal stability and resistance to chlorine, which are crucial properties for the high temperatures and potential contaminants found in modern engine cooling systems. nbinno.comnbinno.com It protects the various metals within a cooling system, such as copper and its alloys, from galvanic corrosion. nbinno.com

The use of TTA in de-icing fluids at airports represents a significant point source of environmental contamination. mst.dkacs.org Studies have detected high concentrations of TTA in drainage water from de-icing platforms and in the surrounding groundwater. mst.dk For instance, groundwater near airport de-icing platforms in Denmark was found to contain 160 to 180 µg/L of this compound. mst.dk This indicates that runoff from airports can lead to substantial local contamination of surface and groundwater. nih.govacs.org

Table 2: Environmental Concentrations of this compound from Various Sources

| Source | Location | Matrix | Concentration | Source |

|---|---|---|---|---|

| Sewage Effluent | United Kingdom | Wastewater | 2,685 - 5,700 ng/L | acs.orgqu.edu.iq |

| Airport De-icing | Denmark | Groundwater | 160 - 180 µg/L | mst.dk |

| River Survey | Switzerland (Glatt River) | River Water | 0.12 - 0.63 µg/L | acs.org |

| Groundwater Survey | Europe | Groundwater | Up to 516 ng/L (as Methylbenzotriazole) | europa.eu |

Environmental Persistence and Transport

Biodegradability Limitations

This compound is characterized by its limited biodegradability, which is a key factor in its environmental persistence. acs.orgresearchgate.netnih.gov It is not easily broken down by microorganisms in most environments, leading to its incomplete removal during conventional wastewater treatment processes. researchgate.nethealth.state.mn.us Studies have consistently shown that mechanical-biological wastewater treatment only partially removes TTA from sewage. acs.orgnih.govacs.org This resistance to biodegradation means that a significant portion of the TTA that enters wastewater systems is ultimately discharged into the aquatic environment, where it can persist. acs.orgresearchgate.net The European Union Ecolabel program has also noted that the substance is persistent in the environment. ewg.org

Sorption Characteristics in Aquatic and Terrestrial Systems

This compound exhibits a limited tendency to sorb (adhere) to sediment and soil particles. acs.orgnih.govacs.org As a polar compound with high water solubility, it tends to remain in the aqueous phase rather than partitioning to solid materials. acs.orgresearchgate.net This low sorption potential contributes to its mobility in aquatic systems, allowing it to be transported over long distances in rivers and to leach into groundwater. researchgate.nethealth.state.mn.us Some research suggests that TTA may have a slightly higher affinity for sorption to materials like activated carbon compared to Benzotriazole, which could influence its removal during advanced water treatment processes. acs.org However, in natural systems, its low sorption is a primary reason for its widespread presence in surface waters and even some drinking water sources. researchgate.netacs.org The process of sorption for such compounds is complex and can be influenced by factors like the organic carbon content of the sediment, pH, and clay content. whiterose.ac.uk

Classification as a Polar Organic Persistent Pollutant

Due to its characteristics of persistence, mobility, and widespread detection in the environment, this compound is classified as a polar organic persistent pollutant (POPP). wikipedia.org This group of contaminants is of growing concern because they are not easily removed by natural processes and can be transported far from their original sources. nih.gov Pan-European surveys of river and groundwater have frequently detected this compound, often at significant concentrations, confirming its status as a ubiquitous environmental contaminant. europa.eunih.gov One EU-wide study of river waters identified this compound as among the most frequently detected compounds and at the highest concentration levels. nih.gov Its presence in wastewater, surface water, groundwater, and drinking water highlights its persistent and mobile nature in the water cycle. acs.orgnih.gov

Advanced Remediation and Degradation Technologies

Advanced remediation technologies are crucial for the effective removal of persistent organic pollutants like this compound (TTz) from aqueous environments. These methods often involve in-situ generation of highly reactive species that can break down complex organic molecules into simpler, less harmful substances. This section explores photocatalytic degradation and other advanced oxidation processes as promising strategies for the remediation of this compound.

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source, such as ultraviolet (UV) radiation, to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic contaminants.

The use of UV-irradiated titanium dioxide (TiO₂) systems has been demonstrated as an effective method for the degradation of this compound. nih.govresearchgate.net When TiO₂ is irradiated with UV light, it absorbs photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, primarily hydroxyl radicals, which then attack the this compound molecules.

Studies have shown that the photocatalytic process with UV-irradiated TiO₂ can lead to the rapid transformation and complete mineralization of this compound. nih.govresearchgate.netresearchgate.net Maximum disappearance rates for this compound have been observed to be around 2.1 x 10⁻² mM min⁻¹. nih.gov The process is effective in breaking down the stable chemical structure of this compound, offering a promising technology for its removal from contaminated water sources.

The pH of the aqueous solution is a critical parameter in many chemical processes, often influencing reaction rates and pathways. However, in the case of the photocatalytic degradation of this compound using TiO₂, research indicates that the degradation rate is largely insensitive to changes in pH. nih.gov

Studies conducted at pH levels of 3, 6, and 11 have shown that the initial degradation rates of this compound remain nearly constant. nih.gov This suggests that the degradation mechanism is not significantly affected by the surface charge of the TiO₂ catalyst or the acid-base equilibrium of this compound in the solution. nih.gov The pKa of this compound is 8.8, and even when it exists predominantly in its deprotonated form at pH 11, the degradation rate is similar to that at acidic and neutral pH. nih.gov This insensitivity to pH is a notable advantage for practical applications, as it eliminates the need for pH adjustment of wastewater before treatment.

| pH | Initial Degradation Rate (mM min⁻¹) |

|---|---|

| 3 | 2.0 x 10⁻² |

| 6 | 2.00 x 10⁻² |

| 11 | 2.11 x 10⁻² |

The ultimate goal of degradation is the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. In the photocatalytic degradation of this compound, complete mineralization has been observed. nih.govresearchgate.netresearchgate.net High-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (HPLC-ESI-HRMS/MS) analysis has been used to identify the intermediates formed during the degradation process. nih.gov

The analysis of irradiated this compound solutions has revealed the presence of hydroxylated and bihydroxylated isomers of this compound as primary intermediates. unito.it This indicates that the degradation pathway is initiated by the electrophilic attack of hydroxyl radicals on the molecule. unito.it Further oxidation leads to the opening of the aromatic ring and subsequent breakdown into smaller organic fragments, ultimately resulting in complete mineralization. cetjournal.it

A significant aspect of this compound degradation is the fate of the nitrogen atoms in its triazole ring. Mass spectrometry analysis has shown the loss of a nitrogen molecule (N₂) from the protonated this compound parent ion. unito.it This suggests that a portion of the organic nitrogen is converted into gaseous nitrogen during the photocatalytic process. nih.govresearchgate.net The presence of three contiguous nitrogen atoms in the triazole ring is believed to facilitate the direct release of N₂. nih.gov

To enhance the efficiency of photocatalysis, modifications to the TiO₂ catalyst have been explored. Doping TiO₂ with metal ions, such as iron (Fe), is a common strategy to improve its photocatalytic activity. The presence of Fe³⁺ ions in the TiO₂ lattice can act as electron traps, which promotes the separation of photogenerated electron-hole pairs and reduces their recombination rate. mdpi.com This enhanced charge separation leads to a higher quantum yield of reactive oxygen species, thereby increasing the degradation rate of organic pollutants. mdpi.com

While specific studies on the use of Fe-TiO₂ for the degradation of this compound are limited, the principles of its enhanced activity are well-established for other pollutants. mdpi.commdpi.com The improved photoresponse of Fe-TiO₂ is expected to lead to a more efficient degradation of this compound compared to unmodified TiO₂. mdpi.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) encompass a range of technologies that rely on the generation of highly reactive hydroxyl radicals to oxidize and degrade organic pollutants. mdpi.comresearchgate.net These processes are particularly effective for the treatment of recalcitrant compounds that are resistant to conventional treatment methods. mdpi.com

Various AOPs, including ozonation, the Fenton process (Fe²⁺/H₂O₂), and UV/H₂O₂, have been investigated for the removal of a wide array of organic contaminants. mdpi.comnih.gov For instance, ozonation has been reported to achieve over 90% removal of this compound. researchgate.net The UV/H₂O₂ process, which generates hydroxyl radicals through the photolysis of hydrogen peroxide, has also been shown to be an efficient method for the degradation of benzotriazoles. nih.gov The Fenton process, which utilizes the reaction between ferrous ions and hydrogen peroxide to produce hydroxyl radicals, is another powerful AOP for the destruction of organic pollutants. mdpi.com

The effectiveness of these AOPs in degrading this compound highlights their potential as viable treatment options for water contaminated with this persistent compound.

Bioremediation Approaches

Bioremediation offers a promising and environmentally sustainable approach for the removal of this compound from contaminated environments. This strategy harnesses the metabolic capabilities of microorganisms to break down this recalcitrant compound into less harmful substances. Key to the success of bioremediation is understanding the conditions that foster microbial activity, particularly within complex systems like activated sludge, which is a cornerstone of modern wastewater treatment.

Biodegradation by Activated Sludge Communities

Activated sludge, a complex consortium of microorganisms, is a critical component in secondary wastewater treatment and has demonstrated the capacity to biodegrade this compound. The efficiency of this process, however, is highly dependent on the composition and adaptation of the microbial community.

Research has shown that unacclimated activated sludge communities exhibit limited ability to degrade this compound, with removal rates as low as ≤ 2.2 mg L⁻¹d⁻¹. nih.gov However, the microbial consortia within activated sludge can be adapted or acclimated to more efficiently break down this compound. Studies have identified specific genera of bacteria that are instrumental in the biodegradation of 5-tolyltriazole (5-TTri). Through techniques like denaturing gradient gel electrophoresis (DGGE), four primary genera have been implicated: Aminobacter (family Phyllobacteriaceae), Flavobacterium (family Flavobacteriaceae), Pseudomonas (family Pseudomonaceae), and Hydrogenophaga (family Comamonadaceae). nih.gov

Microbial Acclimation and Nutrient Supply in Biodegradation

The efficiency of this compound biodegradation by activated sludge can be significantly enhanced through two key strategies: microbial acclimation and optimization of nutrient supply. nih.gov Acclimation is a process where the microbial community adapts over time to the presence of a specific compound, leading to increased degradation rates.

In a study involving nine subsequent generations of activated sludge communities, a distinct acclimation effect was observed. nih.gov The second generation of the sludge community exhibited a five-day lag phase before biodegradation of 5-tolyltriazole commenced. nih.gov In contrast, generations four through nine showed no such lag phase and began to utilize 5-TTri immediately after inoculation. nih.gov This adaptation resulted in a substantial increase in biodegradation rates, from 3.3 to 5.2 mg L⁻¹d⁻¹. nih.gov This demonstrates that sustained exposure allows for the enrichment and proliferation of microorganisms capable of metabolizing this compound.

Nutrient availability is another critical factor that governs the rate of biodegradation. The addition of a complex nutrient source, such as centrifuged activated sludge supernatant, can dramatically improve the removal of this compound, even without a lengthy acclimation period. nih.gov In experiments, activated sludge communities supplied with this nutrient-rich supernatant achieved removal rates of 3.2 to 5.0 mg L⁻¹d⁻¹, which is significantly higher than the ≤ 2.2 mg L⁻¹d⁻¹ observed in control groups without the additional nutrient supply. nih.gov This suggests that the presence of readily available organic matter and essential nutrients stimulates the metabolic activity of the degrading microorganisms.

The interplay between the type of substrate and the microbial community structure is also noteworthy. When acetate (B1210297) was the sole carbon source, a community with low biodiversity dominated by Pseudomonas spp. showed only moderate degradation of 5-TTri. nih.gov Conversely, when a complex substrate mimicking wastewater conditions was provided, a more diverse microbial community developed, dominated by Hydrogenophaga spp., which proved to be highly efficient at biodegrading the target compound. nih.gov

Table 1: Effect of Acclimation on 5-Tolyltriazole Biodegradation Rate

| Activated Sludge Generation | Lag Phase (days) | Biodegradation Rate (mg L⁻¹d⁻¹) |

|---|---|---|

| Generation 2 | 5 | Not specified |

Table 2: Effect of Nutrient Supply on 5-Tolyltriazole Biodegradation Rate (Without Acclimation)

| Condition | Biodegradation Rate (mg L⁻¹d⁻¹) |

|---|---|

| With Sludge Supernatant | 3.2 - 5.0 |

Advanced Analytical Chemistry for Tolyltriazole Analysis

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and analysis of tolyltriazole. Its adaptability allows for the determination of this compound in diverse samples, from industrial formulations to environmental waters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. ctlatesting.com It is particularly effective for the analysis of this compound in various solutions. lubecheck.cnnih.gov The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. ctlatesting.com The differential interactions of the analyte with the stationary phase lead to separation. lubecheck.cn For this compound analysis, reversed-phase columns, such as C18, are commonly employed. nih.govresearchgate.net

An isocratic system, where the mobile phase composition remains constant, often consisting of a mixture of methanol (B129727) and an aqueous buffer like sodium acetate (B1210297), has proven effective for determining this compound in coolant solutions. nih.gov The recovery rates for such methods are typically high, often exceeding 99%. nih.gov Furthermore, the development of ultrahigh-pressure liquid chromatography (UHPLC) has significantly reduced analysis times, with gradient runs capable of separating this compound and other related compounds in as little as five minutes. chromatographyonline.com

Integrating a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, with an HPLC system enhances the analytical capabilities for this compound analysis. ctlatesting.comscioninstruments.com A DAD measures absorbance across a wide range of wavelengths simultaneously, providing a complete UV-Visible spectrum for each point in the chromatogram. scioninstruments.com This is advantageous over single-wavelength detectors as it offers more comprehensive information about the sample, aiding in peak purity assessment and compound identification based on spectral characteristics. scioninstruments.com

For the analysis of this compound, a DAD allows for detection at its specific maximum absorbance wavelength, which has been noted around 280 nm. researchgate.net This multi-wavelength capability is particularly useful in complex matrices where other compounds may be present. scioninstruments.com The use of a DAD simplifies the analytical process as it can often eliminate the need for extensive sample preparation, especially when the analyte is directly soluble in the mobile phase. researchgate.netresearchgate.net

Developing robust HPLC methods is crucial for monitoring this compound in aqueous environmental samples, such as municipal wastewater, surface water, and groundwater. researchgate.netnih.gov this compound is only partially removed in wastewater treatment plants, making its detection in environmental waters significant. researchgate.netresearchgate.net HPLC methods coupled with sensitive detectors like tandem mass spectrometry (LC-MS/MS) have been developed for the trace analysis of this compound isomers (4-TTri and 5-TTri) and other benzotriazoles. nih.gov

These methods can achieve very low detection limits, sometimes in the picogram range, allowing for direct injection of wastewater and surface water samples without prior enrichment. nih.gov For cleaner water matrices like groundwater, solid-phase extraction (SPE) can be employed to concentrate the analytes, achieving quantification limits as low as 10 nanograms per liter. nih.gov An isocratic HPLC run can separate the 4- and 5-tolyltriazole isomers, while a gradient elution can be used for the simultaneous determination of a broader range of benzotriazoles and benzothiazoles, although the this compound isomers may co-elute in this case. nih.gov

Interactive Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| System | HPLC with DAD researchgate.net | UHPLC chromatographyonline.com | HPLC-ESI-MS/MS nih.gov |